molecular formula C14H12F3NO B13454638 6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile

6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13454638
M. Wt: 267.25 g/mol
InChI Key: OTKZJNBSJSKURF-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[33]heptane-6-carbonitrile is a chemical compound with the molecular formula C13H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a spirocyclic oxaspiroheptane structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under appropriate reaction conditions.

    Attachment of the carbonitrile group: This can be accomplished through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be employed in the study of biological pathways and mechanisms, especially those involving fluorinated compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes, receptors, or other biomolecules. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carboxamide
  • 6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-methanol
  • 6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-amine

Uniqueness

6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile stands out due to its combination of a trifluoromethyl group, a spirocyclic core, and a carbonitrile group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(4-11)13(7-18)5-12(6-13)8-19-9-12/h1-4H,5-6,8-9H2

InChI Key

OTKZJNBSJSKURF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=CC(=CC=C3)C(F)(F)F)COC2

Origin of Product

United States

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